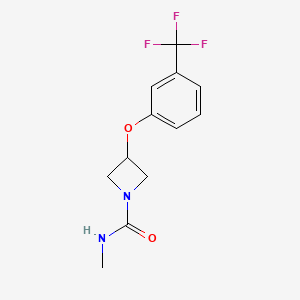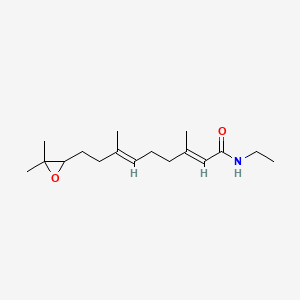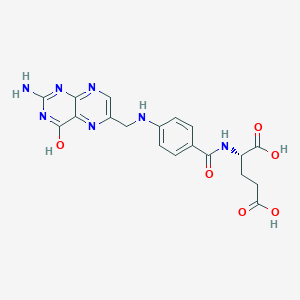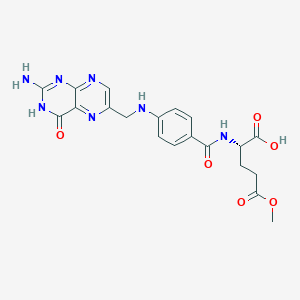
FP0429
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily recognized as an agonist of metabotropic glutamate receptor 4 (mGlu4) and a partial agonist of metabotropic glutamate receptor 8 (mGlu8) . These receptors are part of the group III metabotropic glutamate receptors, which play a crucial role in modulating neurotransmission in the central nervous system.
Preparation Methods
The synthesis of FP0429 involves the design and synthesis of amino-pyrrolidine tricarboxylic acids (APTCs). The synthetic route typically includes the following steps :
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the formation of a five-membered ring structure.
Introduction of Functional Groups: Carboxyl and amino groups are introduced into the pyrrolidine ring to form the tricarboxylic acid structure.
Final Assembly:
Chemical Reactions Analysis
FP0429 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxyl groups, converting them into alcohols or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FP0429 has a wide range of scientific research applications, including :
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: It is employed in research to understand the role of mGlu4 and mGlu8 receptors in neurotransmission and their potential therapeutic applications.
Medicine: this compound is investigated for its potential use in treating neurological disorders, such as Parkinson’s disease and anxiety, due to its modulatory effects on glutamate receptors.
Industry: While its industrial applications are limited, this compound serves as a valuable research tool in the development of new drugs targeting glutamate receptors.
Mechanism of Action
FP0429 exerts its effects by binding to the ligand-binding domain of mGlu4 and mGlu8 receptors . This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. For mGlu4, this compound acts as a full agonist, while for mGlu8, it functions as a partial agonist. The differential activation of these receptors is attributed to specific residues within the binding site that differ between mGlu4 and mGlu8. These residues influence the binding affinity and efficacy of this compound, resulting in varying degrees of receptor activation.
Comparison with Similar Compounds
FP0429 is unique in its selective agonist activity towards mGlu4 and partial agonist activity towards mGlu8 . Similar compounds include:
ACPT-I (1-aminocyclopentane 1,3,4-tricarboxylic acid): Another group III mGlu receptor agonist with different selectivity profiles.
L-AP4 (L-2-amino-4-phosphonobutyric acid): A selective agonist for group III mGlu receptors, but with distinct binding properties compared to this compound.
PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide): A positive allosteric modulator of mGlu4, which enhances the receptor’s response to agonists like this compound.
This compound’s uniqueness lies in its ability to differentially activate mGlu4 and mGlu8 receptors, providing valuable insights into the structure-function relationships of these receptors and their potential therapeutic applications.
Properties
CAS No. |
870860-41-6 |
|---|---|
Molecular Formula |
C10H12N2O7 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
(2S,4S)-4-amino-1-[(E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C10H12N2O7/c11-10(9(18)19)3-5(8(16)17)12(4-10)6(13)1-2-7(14)15/h1-2,5H,3-4,11H2,(H,14,15)(H,16,17)(H,18,19)/b2-1+/t5-,10-/m0/s1 |
InChI Key |
ZALHFQNLXQORTH-FGLATXDZSA-N |
SMILES |
C1C(N(CC1(C(=O)O)N)C(=O)C=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1[C@H](N(C[C@@]1(C(=O)O)N)C(=O)/C=C/C(=O)O)C(=O)O |
Canonical SMILES |
C1C(N(CC1(C(=O)O)N)C(=O)C=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FP0429; FP 0429; FP-0429. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)




